Bevantolol, (S)-
Overview
Description
(S)-Bevantolol is a chiral compound that belongs to the class of beta-adrenergic blockers. It is primarily used in the treatment of cardiovascular diseases, such as hypertension and angina pectoris. The compound is known for its ability to selectively block beta-1 adrenergic receptors, which play a crucial role in regulating heart rate and blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bevantolol typically involves the resolution of racemic bevantolol or the asymmetric synthesis of the (S)-enantiomer. One common method is the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry. The reaction conditions often include the use of solvents like methanol or ethanol, and the reactions are carried out at controlled temperatures to ensure high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of (S)-Bevantolol may involve large-scale resolution techniques or the use of biocatalysts to achieve the desired enantiomeric purity. The process is optimized for yield and cost-effectiveness, often involving multiple steps of purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Bevantolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert (S)-Bevantolol into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of (S)-Bevantolol, such as alcohols, ketones, and substituted aromatic compounds.
Scientific Research Applications
(S)-Bevantolol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral synthesis and enantioselective reactions.
Biology: The compound is studied for its effects on beta-adrenergic receptors and its role in cellular signaling pathways.
Medicine: Research focuses on its therapeutic potential in treating cardiovascular diseases and its pharmacokinetics and pharmacodynamics.
Industry: (S)-Bevantolol is used in the development of new beta-blockers and other cardiovascular drugs.
Mechanism of Action
(S)-Bevantolol exerts its effects by selectively binding to and blocking beta-1 adrenergic receptors. This action inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors on cardiac cells, and the pathways involved are primarily related to the cyclic AMP signaling cascade.
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another beta-1 selective adrenergic blocker used for similar therapeutic purposes.
Metoprolol: A beta-1 selective blocker with a similar mechanism of action.
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.
Uniqueness
(S)-Bevantolol is unique in its high selectivity for beta-1 adrenergic receptors, which reduces the risk of side effects associated with non-selective beta-blockers. Its chiral nature also allows for more targeted therapeutic effects, making it a valuable compound in cardiovascular medicine.
Properties
CAS No. |
135531-41-8 |
---|---|
Molecular Formula |
C20H27NO4 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2S)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3/t17-/m0/s1 |
InChI Key |
HXLAFSUPPDYFEO-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC[C@H](CNCCC2=CC(=C(C=C2)OC)OC)O |
SMILES |
CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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